![molecular formula C20H16N2O5S B1662298 2,2'-Pyridylisatogen tosylate](/img/structure/B1662298.png)
2,2'-Pyridylisatogen tosylate
Overview
Description
The compound “PIT” refers to a method known as the Phase Inversion Temperature (PIT) method, which is widely used in the preparation of nanoemulsions. Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes on the order of 100 nanometers. The PIT method leverages the intrinsic physicochemical properties of surfactants, co-surfactants, and excipients to form nanoemulsions with minimal size and low polydispersity index .
Preparation Methods
Synthetic Routes and Reaction Conditions: The PIT method involves the use of non-ionic surfactants that undergo phase inversion at specific temperatures. At relatively low temperatures, the surfactant head groups are highly hydrated, favoring the formation of oil-in-water (o/w) emulsions. As the temperature increases, the hydration of the head groups decreases, leading to the formation of water-in-oil (w/o) emulsions. The phase inversion temperature is the point at which the emulsion type changes .
Industrial Production Methods: In industrial settings, the PIT method is preferred due to its low energy requirements and ease of implementation. The process typically involves heating the mixture of oil, water, and surfactant to the phase inversion temperature, followed by rapid cooling to stabilize the nanoemulsion. This method is widely used in the pharmaceutical, food, cosmetics, and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions: The PIT method itself does not involve chemical reactions but rather physical changes in the emulsion system. nanoemulsions prepared using the PIT method can undergo various chemical reactions depending on the encapsulated compounds. These reactions include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the preparation of nanoemulsions include non-ionic surfactants such as polyoxyethylene alkyl ethers and sorbitan esters. The reaction conditions typically involve controlling the temperature and the concentration of surfactants to achieve the desired emulsion type .
Major Products Formed: The major products formed using the PIT method are stable nanoemulsions with droplet sizes less than 100 nanometers. These nanoemulsions can encapsulate various active ingredients, enhancing their stability, bioavailability, and controlled release properties .
Scientific Research Applications
Pharmacological Applications
1. Modulation of P2Y Receptors
PIT has been extensively studied for its effects on P2Y receptors, particularly the human P2Y1 receptor. Research indicates that PIT acts as a non-competitive antagonist of this receptor, inhibiting the accumulation of inositol phosphates induced by agonists such as 2-methylthio-ADP (2-MeSADP) and ATP. The half-maximal inhibitory concentration (IC50) for PIT in this context is approximately 0.14 μM, demonstrating its potency in blocking receptor signaling .
Mechanism of Action:
- Non-Competitive Antagonism: PIT does not compete with agonists for binding but instead inhibits the signaling pathway downstream of receptor activation.
- Concentration-Dependent Effects: The inhibitory effects of PIT are dose-dependent, with significant modulation observed within a narrow concentration range (0.1–10 μM) .
Table 1: Summary of PIT's Effects on P2Y Receptors
Receptor Type | Effect of PIT | IC50 Value (μM) |
---|---|---|
P2Y1 | Non-competitive antagonist | 0.14 |
P2Y12 | Not significantly affected | N/A |
Other P2Y Receptors | Variable effects observed | N/A |
Neuroprotective Effects
PIT has been noted for its potential neuroprotective effects. It has been suggested that the modulation of P2Y receptors may play a role in neuroprotection, particularly in conditions where excessive ATP or ADP signaling could lead to neuronal damage. The ability of PIT to inhibit these pathways could be beneficial in neurodegenerative diseases .
Spin Trapping Agent
Another intriguing application of PIT is its use as a spin trapping agent. Spin trapping involves the stabilization of free radicals, allowing for their detection and characterization. This property is particularly valuable in studies related to oxidative stress and free radical biology . The ability to trap radicals can aid in understanding various pathological conditions where oxidative stress is a contributing factor.
Case Studies and Research Findings
Several studies have highlighted the applications and mechanisms of action of PIT:
- A study demonstrated that PIT effectively blocked the signaling pathways activated by endogenous nucleotides, suggesting its potential use in therapeutic settings where modulation of purinergic signaling is desired .
- Another investigation explored the allosteric modulation capabilities of PIT on chicken P2Y receptors, showing that while it could potentiate responses under certain conditions, it primarily functions as an antagonist in human receptors .
Mechanism of Action
The mechanism of action of nanoemulsions prepared using the PIT method involves the formation of stable droplets with high surface area. These droplets can encapsulate active ingredients, protecting them from degradation and enhancing their bioavailability. The small size of the droplets allows for efficient cellular uptake and targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to nanoemulsions prepared using the PIT method include microemulsions and liposomes. Microemulsions are thermodynamically stable systems with droplet sizes typically in the range of 10-100 nanometers. Liposomes are spherical vesicles with a phospholipid bilayer, used for drug delivery and other applications .
Uniqueness: The uniqueness of nanoemulsions prepared using the PIT method lies in their low energy requirements and ease of preparation. Unlike microemulsions, which require high concentrations of surfactants, nanoemulsions can be prepared with relatively low surfactant concentrations. Additionally, the PIT method allows for the formation of nanoemulsions with minimal size and low polydispersity index, enhancing their stability and bioavailability .
Biological Activity
2,2'-Pyridylisatogen tosylate (PIT) is a compound of significant interest in pharmacology due to its role as an antagonist of P2Y receptors, particularly the P2Y1 receptor. This article explores the biological activity of PIT, focusing on its mechanisms of action, pharmacological profiles, and potential therapeutic applications.
Overview of P2Y Receptors
P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP and ADP. The P2Y1 receptor, in particular, plays a crucial role in various physiological processes, including neurotransmission and smooth muscle contraction. Understanding the modulation of these receptors by compounds like PIT can provide insights into their therapeutic potential.
PIT has been characterized primarily as a non-competitive antagonist of the human P2Y1 receptor. Research indicates that PIT effectively blocks the accumulation of inositol phosphates induced by agonists such as 2-methylthio-ADP (2-MeSADP) in a concentration-dependent manner. The IC50 for this inhibition is approximately 0.14 μM , demonstrating its potency in modulating P2Y1 receptor signaling .
Table 1: Pharmacological Profile of PIT
Parameter | Value |
---|---|
IC50 (inhibition of 2-MeSADP) | 0.14 μM |
Mechanism | Non-competitive antagonist |
Effect on ATP responses | Irreversible antagonist |
Selectivity | Primarily P2Y1 |
Research Findings
- Inhibition Studies : In studies using astrocytoma cells expressing human P2Y1 receptors, PIT was shown to inhibit both ADP and ATP-induced signaling without affecting nucleotide binding . This suggests that PIT may serve as a valuable tool for dissecting the roles of different purinergic signaling pathways.
- Allosteric Modulation : Interestingly, PIT has also been identified as an allosteric modulator at certain concentrations, enhancing responses to ATP while inhibiting others like 2-MeSATP . This dual action highlights the complexity of PIT's interactions with P2Y receptors.
- Neuroprotective Effects : Beyond its antagonistic properties, PIT exhibits neuroprotective effects, potentially making it relevant for therapeutic strategies aimed at neurodegenerative diseases .
Case Studies
- Gastrointestinal Smooth Muscle : In studies involving guinea-pig taenia coli, PIT was found to block ATP-induced relaxations without affecting those induced by adenosine, indicating its specificity for P2Y1 receptors . This specificity could be leveraged in developing treatments for gastrointestinal disorders.
- Cardiovascular Implications : Given the role of P2Y receptors in cardiovascular physiology, research into PIT's effects on vascular smooth muscle could reveal new therapeutic avenues for managing conditions like hypertension .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPTYEXNPWSTOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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